REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Te:9](Cl)(Cl)[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[OH-:20].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Te:9]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[O:20])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
bis-(p-methoxyphenyl)tellurium dichloride
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Te](C1=CC=C(C=C1)OC)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath the white solid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum over phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |